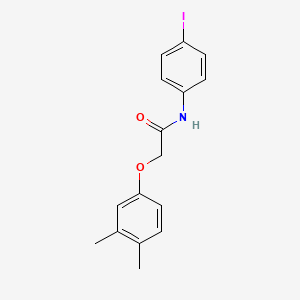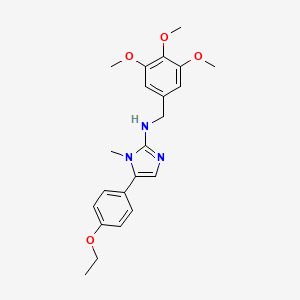
2-(3,4-dimethylphenoxy)-N-(4-iodophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenoxy)-N-(4-iodophenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 4 positions, and an acetamide group attached to a phenyl ring substituted with an iodine atom at the 4 position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(4-iodophenyl)acetamide typically involves the following steps:
Preparation of 3,4-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3,4-dimethylphenoxyacetic acid: The 3,4-dimethylphenol is then reacted with chloroacetic acid in the presence of a base to form 3,4-dimethylphenoxyacetic acid.
Amidation Reaction: The 3,4-dimethylphenoxyacetic acid is then reacted with 4-iodoaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(3,4-dimethylphenoxy)-N-(4-iodophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The iodine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include sodium hydroxide (NaOH) for hydroxyl substitution and ammonia (NH3) for amino substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
科学的研究の応用
2-(3,4-dimethylphenoxy)-N-(4-iodophenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(4-iodophenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The phenoxy and acetamide groups may interact with enzymes or receptors, leading to changes in cellular processes. The iodine atom may also play a role in the compound’s biological activity by affecting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(3,4-dimethylphenoxy)-N-(4-bromophenyl)acetamide: Similar structure but with a bromine atom instead of iodine.
2-(3,4-dimethylphenoxy)-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of iodine.
2-(3,4-dimethylphenoxy)-N-(4-fluorophenyl)acetamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-(3,4-dimethylphenoxy)-N-(4-iodophenyl)acetamide makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine is larger and more polarizable than the other halogens, which can affect the compound’s reactivity, binding affinity, and biological activity. This makes this compound a valuable compound for studying the effects of halogen substitution on chemical and biological properties.
特性
分子式 |
C16H16INO2 |
|---|---|
分子量 |
381.21 g/mol |
IUPAC名 |
2-(3,4-dimethylphenoxy)-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C16H16INO2/c1-11-3-8-15(9-12(11)2)20-10-16(19)18-14-6-4-13(17)5-7-14/h3-9H,10H2,1-2H3,(H,18,19) |
InChIキー |
JJURRPUQJFEELN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11563794.png)
![N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11563797.png)
![2-bromo-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11563798.png)
![(3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11563799.png)

![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11563802.png)
![2-(Hydroxymethyl)-6-[4-(phenyldiazenyl)anilino]tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B11563806.png)
![3-methoxy-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B11563816.png)
![4-Chloro-N-({N'-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11563819.png)
![2-{[2-Oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B11563832.png)
![Ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11563840.png)
![3-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B11563842.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B11563848.png)
